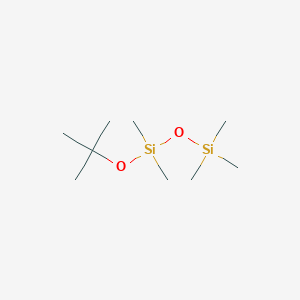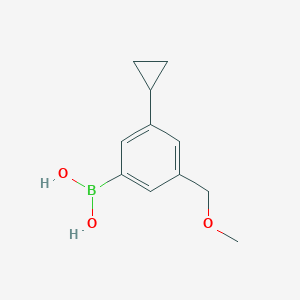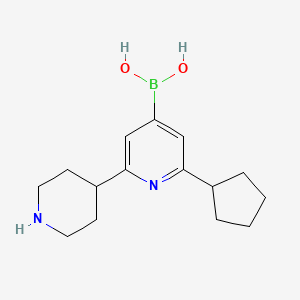
Arabelline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arabelline is a natural glycoside that can be isolated from the plant Haplophyllum suaveolens It belongs to the class of phenylpropanoids and lignans, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: Arabelline is primarily obtained through natural extraction from Haplophyllum suaveolens . The extraction process involves the use of solvents to isolate the compound from the plant material. Detailed synthetic routes for this compound are not widely documented, indicating that natural extraction remains the primary method of obtaining this compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in small quantities for research purposes. The extraction process involves the use of organic solvents and chromatographic techniques to purify the compound .
化学反応の分析
Types of Reactions: Arabelline undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogens or other electrophiles to introduce new functional groups into the this compound molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
科学的研究の応用
Arabelline has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound to study the reactivity and properties of lignans and glycosides. It serves as a reference for developing new synthetic methods and understanding reaction mechanisms.
Biology: In biological research, this compound is investigated for its potential cytotoxic and antiviral activities.
Medicine: this compound’s potential therapeutic properties are being explored, particularly its antiviral and anticancer activities. It is also studied for its role in modulating biological pathways and molecular targets.
Industry: Although not widely used in industry, this compound’s unique chemical structure makes it a valuable compound for developing new materials and chemical processes.
作用機序
Arabelline is part of a group of lignan glycosides, which include compounds such as justicidin B, diphyllin, tuberculatin, and majidine . Compared to these similar compounds, this compound stands out due to its unique structural features and biological activities. For instance, while justicidin B and diphyllin are known for their cytotoxic properties, this compound exhibits a broader range of biological activities, including antiviral effects .
類似化合物との比較
- Justicidin B
- Diphyllin
- Tuberculatin
- Majidine
Arabelline’s distinct chemical structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C32H34O16 |
|---|---|
分子量 |
674.6 g/mol |
IUPAC名 |
9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C32H34O16/c1-40-18-6-13-14(7-19(18)41-2)29(15-8-42-30(39)23(15)22(13)12-3-4-17-20(5-12)46-11-45-17)48-32-28(38)26(36)25(35)21(47-32)10-44-31-27(37)24(34)16(33)9-43-31/h3-7,16,21,24-28,31-38H,8-11H2,1-2H3/t16-,21+,24-,25+,26-,27+,28+,31-,32-/m0/s1 |
InChIキー |
FQMUJJZFGOZSSZ-CCCWDYDVSA-N |
異性体SMILES |
COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O)O)COC3=O)C6=CC7=C(C=C6)OCO7)OC |
正規SMILES |
COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)COC3=O)C6=CC7=C(C=C6)OCO7)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2H,3H-pyrido[3,2-f][1,4]oxazepin-5-one](/img/structure/B14086984.png)
![[3,4,5-Tris(dodecyloxy)phenyl]methanol](/img/structure/B14086988.png)
![1-(4-Chlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086989.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086993.png)
![1-(benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14086994.png)
![2',7'-difluoro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B14086996.png)


![(16-Hydroxy-2,13-dioxo-8-oxa-22,23-dithia-3,14-diazahexacyclo[10.9.2.01,14.03,12.04,10.015,20]tricosa-6,9,17,19-tetraen-5-yl) acetate](/img/structure/B14087001.png)

![1-(3,4-Diethoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087014.png)
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14087016.png)
![5-(2-hydroxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14087038.png)
![3-(2-methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14087044.png)
